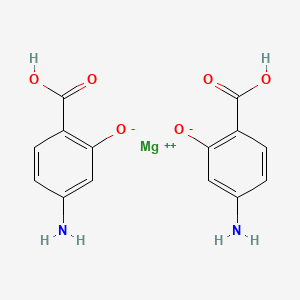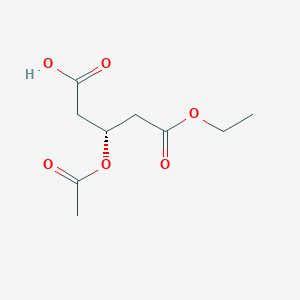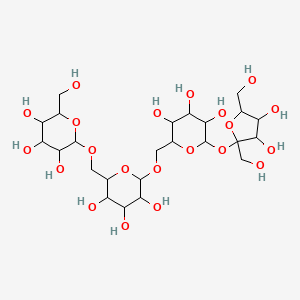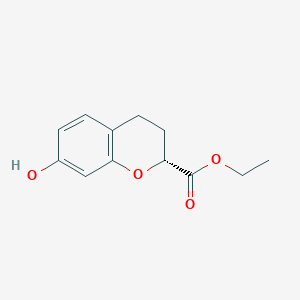
Capreomycin IIA Trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capreomycin IIA Trihydrochloride is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and is often administered in combination with other antibiotics to enhance its efficacy . This compound is one of the four microbiologically active components of capreomycin, the others being capreomycin IA, IB, and IIB .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Capreomycin IIA Trihydrochloride is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the fermentation of Streptomyces capreolus, followed by extraction and purification of the antibiotic. The trihydrochloride form is achieved by treating the purified compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Capreomycin IIA Trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its antibiotic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Applications De Recherche Scientifique
Capreomycin IIA Trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical modification of cyclic peptides.
Biology: Investigated for its role in inhibiting protein synthesis in bacterial cells.
Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. It is also being explored for its potential in treating other bacterial infections.
Mécanisme D'action
The exact mechanism of action of Capreomycin IIA Trihydrochloride is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The compound also targets specific components within the bacterial cell, resulting in the production of these abnormal proteins, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Capreomycin IIA Trihydrochloride is often compared with other antibiotics in the aminoglycoside family, such as:
- Amikacin
- Kanamycin
- Streptomycin
- Viomycin
Uniqueness: Unlike other aminoglycosides, this compound is a cyclic polypeptide, which gives it a unique structure and mode of action. It is often used as a last-resort antibiotic for treating MDR-TB due to its effectiveness against strains resistant to other aminoglycosides .
Propriétés
Numéro CAS |
71730-99-9 |
|---|---|
Formule moléculaire |
C₁₉H₃₅Cl₃N₁₂O₇ |
Poids moléculaire |
649.92 |
Synonymes |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


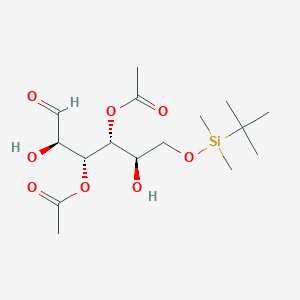
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
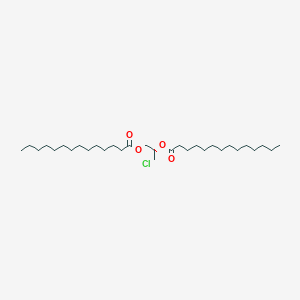
![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
